Sodium 2-chloro-4-nitrobenzene-1-sulfinate

Description

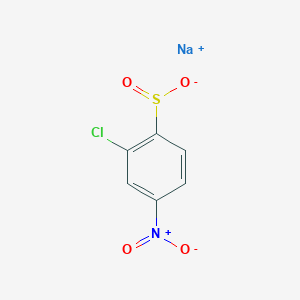

Sodium 2-chloro-4-nitrobenzene-1-sulfinate is a benzenesulfinate derivative characterized by a nitro (-NO₂) group at the para (4th) position and a chlorine (-Cl) substituent at the ortho (2nd) position on the aromatic ring. Its sulfinate (-SO₂⁻Na⁺) group enhances solubility in polar solvents, making it useful in synthetic organic chemistry, particularly as a precursor for sulfonamide drugs or agrochemicals.

Properties

Molecular Formula |

C6H3ClNNaO4S |

|---|---|

Molecular Weight |

243.60 g/mol |

IUPAC Name |

sodium;2-chloro-4-nitrobenzenesulfinate |

InChI |

InChI=1S/C6H4ClNO4S.Na/c7-5-3-4(8(9)10)1-2-6(5)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |

InChI Key |

GVELMAWAPUIVPW-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-chloro-4-nitrobenzene-1-sulfinate typically involves the sulfonation of 2-chloro-4-nitrobenzene. This process can be achieved through the reaction of 2-chloro-4-nitrobenzene with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-chloro-4-nitrobenzene-1-sulfinate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted benzene derivatives.

Scientific Research Applications

Sodium 2-chloro-4-nitrobenzene-1-sulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organosulfur compounds, including thiosulfonates, sulfonamides, and sulfones.

Biology: It serves as a reagent in biochemical assays and studies involving sulfur metabolism.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of sulfonamide-based drugs.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 2-chloro-4-nitrobenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various substrates, facilitating the formation of sulfonylated products. This process often involves the generation of sulfonyl radicals, which can participate in various radical-mediated reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents and functional groups of sodium 2-chloro-4-nitrobenzene-1-sulfinate with analogous compounds:

| Compound Name | Substituents (Positions) | CAS Number | Key Functional Groups |

|---|---|---|---|

| This compound | -Cl (2), -NO₂ (4), -SO₂⁻Na⁺ (1) | Not explicitly listed | Sulfinate, nitro, chloro |

| Sodium 4-nitrobenzene-1-sulfinate | -NO₂ (4), -SO₂⁻Na⁺ (1) | 15959-31-6 | Sulfinate, nitro |

| Sodium 4-isopropoxybenzene sulfonate | -O-iPr (4), -SO₃⁻Na⁺ (1) | 5134-88-3 | Sulfonate, isopropoxy |

| Sodium 4-nitrobenzoate | -NO₂ (4), -COO⁻Na⁺ (1) | 3847-57-2 | Carboxylate, nitro |

| 4-Fluoro-3-nitrobenzenesulfonyl chloride | -F (4), -NO₂ (3), -SO₂Cl (1) | 1146290-36-9 | Sulfonyl chloride, nitro, fluoro |

Key Observations :

Commercial Availability and Suppliers

- Sodium 4-Nitrobenzenesulfinate : Available from 6 suppliers, indicating established industrial use .

- Sodium 4-Nitrobenzoate : Widely sourced (12 suppliers), reflecting its versatility in pharmaceuticals and dyes .

- This compound: No explicit supplier data is provided in the evidence, suggesting it may be a niche or research-grade compound.

Research Findings and Limitations

- Structural Similarity Scores: Computational analyses (e.g., Tanimoto coefficients) from highlight compounds like 4-amino-3-nitrobenzenesulfonamide (similarity score: 0.80) and 2-methyl-5-nitrobenzenesulfonamide (score: 0.78) as analogs. These scores suggest shared reactivity patterns but divergent biological or physical properties due to substituent variations .

- Gaps in Data : Direct experimental data on the target compound’s solubility, melting point, or toxicity are absent in the evidence. Extrapolations from analogs must be validated empirically.

Biological Activity

Sodium 2-chloro-4-nitrobenzene-1-sulfinate (also known as sodium 2-chloro-4-nitrophenylsulfinate) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including toxicity, mutagenicity, and potential therapeutic applications.

This compound has the following chemical structure:

- Molecular Formula : C6H4ClNNaO4S

- Molecular Weight : 216.61 g/mol

Biological Activity

1. Toxicity and Safety

Research indicates that this compound exhibits moderate toxicity in various biological systems. In vivo studies have shown that compounds with similar structures can lead to adverse effects such as methaemoglobinaemia and oxidative stress in red blood cells, which can result in regenerative anemia . The oral LD50 values for related compounds suggest a potential for significant toxicity, necessitating careful handling and usage in laboratory settings.

2. Mutagenicity

The mutagenic potential of this compound has been evaluated through various assays. Studies on structurally related nitro compounds indicate that they can induce chromosomal aberrations and DNA strand breaks in mammalian cells, although the potency may vary significantly among different derivatives . For instance, while some nitro compounds exhibit strong mutagenic activity in bacterial assays, others show negligible effects in mammalian systems.

3. Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial properties. A study highlighted the efficacy of nitroaromatic compounds against various bacterial strains, indicating a potential role for this compound in developing antibacterial agents . The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

Several case studies have illustrated the biological effects of this compound:

- Case Study 1 : In a controlled laboratory setting, exposure to this compound resulted in significant oxidative stress markers in cultured human cell lines, indicating its potential role as an environmental toxin .

- Case Study 2 : An investigation into the degradation pathways of related compounds by microbial strains demonstrated that certain bacteria could utilize these sulfinates as a carbon source, suggesting possible bioremediation applications .

Research Findings Summary

Q & A

Q. How can researchers validate the compound’s role in multi-step synthetic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.